molecular formula C6H3BBrF4K B13475710 Potassium (2-bromo-6-fluorophenyl)trifluoroborate

Potassium (2-bromo-6-fluorophenyl)trifluoroborate

Cat. No.: B13475710
M. Wt: 280.90 g/mol
InChI Key: XGCPDDHEJCJPTL-UHFFFAOYSA-N
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Description

Potassium (2-bromo-6-fluorophenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium (2-bromo-6-fluorophenyl)trifluoroborate can be synthesized through the reaction of 2-bromo-6-fluorophenylboronic acid with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, often in an aqueous or alcoholic medium, to yield the desired trifluoroborate salt .

Industrial Production Methods: Industrial production of potassium trifluoroborates generally involves large-scale reactions using automated systems to ensure consistency and purity. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and minimize impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: Potassium (2-bromo-6-fluorophenyl)trifluoroborate is extensively used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its stability and reactivity make it a preferred reagent in various organic transformations .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. Its role in forming carbon-carbon bonds is crucial for constructing the core structures of many therapeutic agents .

Industry: In the industrial sector, potassium trifluoroborates are used in the production of advanced materials, including polymers and electronic components. Their ability to undergo diverse chemical reactions makes them valuable in material science .

Comparison with Similar Compounds

Uniqueness: Potassium (2-bromo-6-fluorophenyl)trifluoroborate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination enhances its reactivity and selectivity in cross-coupling reactions, making it a versatile reagent for synthesizing a wide range of organic compounds .

Properties

Molecular Formula

C6H3BBrF4K

Molecular Weight

280.90 g/mol

IUPAC Name

potassium;(2-bromo-6-fluorophenyl)-trifluoroboranuide

InChI

InChI=1S/C6H3BBrF4.K/c8-4-2-1-3-5(9)6(4)7(10,11)12;/h1-3H;/q-1;+1

InChI Key

XGCPDDHEJCJPTL-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC=C1Br)F)(F)(F)F.[K+]

Origin of Product

United States

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